![molecular formula C12H10N4O2 B14961462 N,N'-Bis[cyanomethyl]terephthalamide](/img/structure/B14961462.png)
N,N'-Bis[cyanomethyl]terephthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis[cyanomethyl]terephthalamide is a compound belonging to the class of terephthalamides It is characterized by the presence of cyanomethyl groups attached to the nitrogen atoms of the terephthalamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis[cyanomethyl]terephthalamide typically involves the reaction of terephthaloyl chloride with cyanomethylamine. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the terephthaloyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of N,N’-Bis[cyanomethyl]terephthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Bis[cyanomethyl]terephthalamide can undergo various chemical reactions, including:
Oxidation: The cyanomethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The cyanomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Terephthalic acid derivatives.
Reduction: Terephthalamide derivatives with primary amine groups.
Substitution: Various substituted terephthalamides depending on the nucleophile used.
Applications De Recherche Scientifique
N,N’-Bis[cyanomethyl]terephthalamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers to enhance their mechanical and thermal properties.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of N,N’-Bis[cyanomethyl]terephthalamide involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions. The cyanomethyl groups can form hydrogen bonds with acceptor molecules, while the terephthalamide core provides a rigid framework that can interact with other aromatic systems. These interactions can influence the physical and chemical properties of the compound, making it useful in various applications.
Comparaison Avec Des Composés Similaires
- N,N’-Bis(2-hydroxyethyl)terephthalamide
- N,N’-Dimethylterephthalamide
- N,N’-Dibutylterephthalamide
Comparison: N,N’-Bis[cyanomethyl]terephthalamide is unique due to the presence of cyanomethyl groups, which impart distinct reactivity and interaction capabilities compared to other terephthalamides. For instance, N,N’-Bis(2-hydroxyethyl)terephthalamide has hydroxyl groups that can form stronger hydrogen bonds, while N,N’-Dimethylterephthalamide and N,N’-Dibutylterephthalamide have alkyl groups that influence their solubility and hydrophobicity.
Propriétés
Formule moléculaire |
C12H10N4O2 |
|---|---|
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
1-N,4-N-bis(cyanomethyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C12H10N4O2/c13-5-7-15-11(17)9-1-2-10(4-3-9)12(18)16-8-6-14/h1-4H,7-8H2,(H,15,17)(H,16,18) |
Clé InChI |
ZIWNPFGOLDMBOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCC#N)C(=O)NCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



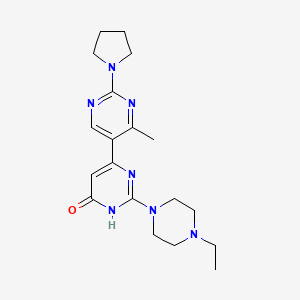
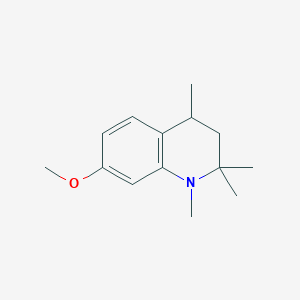
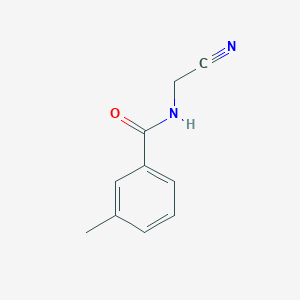
![[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 3,5-dimethylpiperidine-1-carbodithioate](/img/structure/B14961409.png)
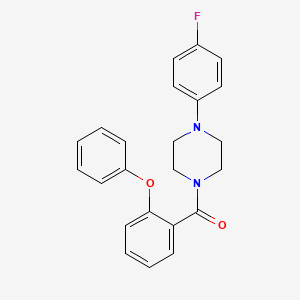
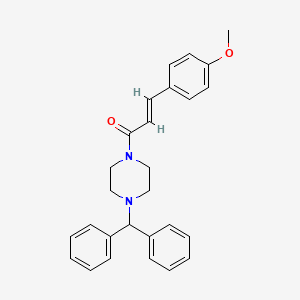
![7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961428.png)
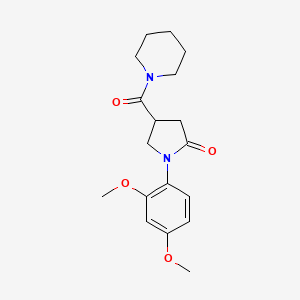
![N'-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14961439.png)
![7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961451.png)
![4-(2-chloro-5-nitrophenyl)-2-[(2,3-dichlorophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961468.png)
![methyl 4-{(Z)-[(2E)-2-{cyano[(4-methylphenyl)sulfonyl]methylidene}-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14961471.png)
![6-[4-(diphenylmethyl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14961478.png)
